molecular formula C4H6N4O B12360551 5-amino-4-imino-1H-pyrimidin-6-one

5-amino-4-imino-1H-pyrimidin-6-one

Cat. No.: B12360551
M. Wt: 126.12 g/mol
InChI Key: HKSRSVPPNTYLIX-UHFFFAOYSA-N
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Description

5-amino-4-imino-1H-pyrimidin-6-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing aromatic heterocycles that play a crucial role in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-imino-1H-pyrimidin-6-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of guanidine with cyanoacetic acid derivatives under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrimidine ring.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and solvents that are environmentally friendly is preferred to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

5-amino-4-imino-1H-pyrimidin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and imino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups into the pyrimidine ring.

Scientific Research Applications

5-amino-4-imino-1H-pyrimidin-6-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and nucleic acid analogs.

    Industry: The compound is used in the production of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-amino-4-imino-1H-pyrimidin-6-one involves its interaction with specific molecular targets. For example, in medicinal applications, the compound can inhibit certain enzymes by binding to their active sites. This inhibition can disrupt the normal function of the enzyme, leading to therapeutic effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-amino-4-hydroxy-1H-pyrimidin-6-one: Similar in structure but with a hydroxyl group instead of an imino group.

    5-amino-4-methyl-1H-pyrimidin-6-one: Contains a methyl group instead of an imino group.

Uniqueness

5-amino-4-imino-1H-pyrimidin-6-one is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and imino groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in various fields of research.

Properties

Molecular Formula

C4H6N4O

Molecular Weight

126.12 g/mol

IUPAC Name

5-amino-4-imino-1H-pyrimidin-6-one

InChI

InChI=1S/C4H6N4O/c5-2-3(6)7-1-8-4(2)9/h1-2H,5H2,(H2,6,7,8,9)

InChI Key

HKSRSVPPNTYLIX-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=N)C(C(=O)N1)N

Origin of Product

United States

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